![molecular formula C14H14N2O3 B2503856 (2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-81-3](/img/structure/B2503856.png)
(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile
カタログ番号 B2503856
CAS番号:
391649-81-3
分子量: 258.277
InChIキー: ZUXVIFYCMLLURE-YRNVUSSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a nitrophenyl group, such as the one in your query, are often used in the synthesis of dyes, pharmaceuticals, and agrochemicals . They are characterized by the presence of a nitro group (-NO2) attached to a phenyl ring.
Synthesis Analysis
The synthesis of nitrophenyl compounds often involves the nitration of benzene or substituted benzenes . This is typically achieved using a mixture of nitric and sulfuric acids.Molecular Structure Analysis
The molecular structure of nitrophenyl compounds is characterized by a benzene ring with a nitro group attached. The exact structure would depend on the other substituents present in the molecule .Chemical Reactions Analysis
Nitrophenyl compounds can undergo a variety of chemical reactions, including reduction to amines, and nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds depend on their exact structure. Generally, these compounds are solid at room temperature and have relatively high melting points .科学的研究の応用
Redox-Denitration Reactions
- Application in Redox-Denitration Reactions: A study by Rees and Tsoi (2000) explored the redox-denitration reactions of aromatic nitro compounds, which can be relevant for the compound . The research discussed the transformation of nitro compounds under specific conditions, indicating a potential application in organic synthesis or chemical reactions involving nitrophenyl groups (Rees & Tsoi, 2000).
Synthesis and Crystal Structure Analysis
- Synthesis and Structural Studies: Al-Hourani et al. (2016) conducted synthesis and crystal structure analysis of a compound with a similar nitrophenyl group. Their work can provide insights into the potential applications in crystallography and molecular modeling for the compound of interest (Al-Hourani et al., 2016).
Biodegradation Studies
- Biodegradation Research: Bhushan et al. (2000) investigated the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to the one . This research could suggest potential environmental or bioremediation applications for the compound (Bhushan et al., 2000).
Photoassisted Fenton Reaction
- Role in Photoassisted Fenton Reaction: Pignatello and Sun (1995) explored the use of similar compounds in the photoassisted Fenton reaction, a process that could be relevant for environmental remediation or organic compound degradation (Pignatello & Sun, 1995).
Synthesis of New Chemical Derivatives
- Synthetic Applications: Dotsenko et al. (2019) discussed the synthesis of new chemical derivatives from compounds with similar structural features, indicating potential applications in drug precursor synthesis or as ligands in various chemical reactions (Dotsenko et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)7-10-5-4-6-12(8-10)16(18)19/h4-8H,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVIFYCMLLURE-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


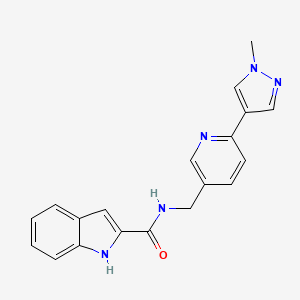
![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

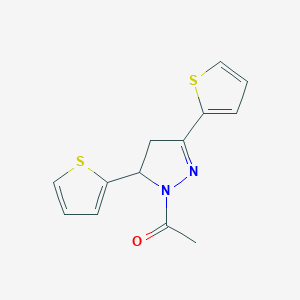

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)
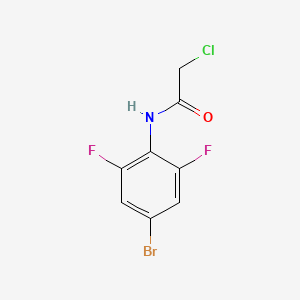
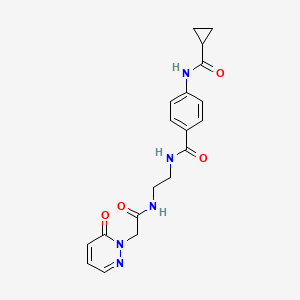
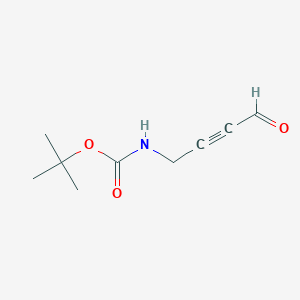
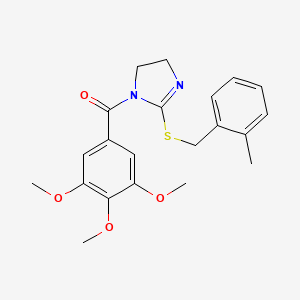
![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)